molecular formula C16H23NO3 B12082794 Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate

Cat. No.: B12082794
M. Wt: 277.36 g/mol
InChI Key: XKKOKVHMEHHZKP-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group, an isopropylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

    Introduction of the Cyclopropylmethoxy Group: The next step involves the reaction of methyl 4-hydroxybenzoate with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.

    Addition of the Isopropylamino Group: Finally, the compound undergoes a reductive amination reaction with isopropylamine to introduce the isopropylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted benzoates or cyclopropylmethoxy derivatives.

Scientific Research Applications

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but lacks the cyclopropylmethoxy group.

    Methyl (4-hydroxymethyl)benzoate: Similar structure but contains a hydroxymethyl group instead of the isopropylamino group.

Uniqueness

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate is unique due to the presence of both the cyclopropylmethoxy and isopropylamino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Biological Activity

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate (CAS No. 2365229-03-2) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate structure with a cyclopropylmethoxy group and an isopropylamino substituent. Its molecular formula is C₁₂H₁₄N₁O₄, with a molecular weight of 278.36 g/mol. The structural configuration suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

1. Pharmacological Effects

This compound has been studied for its role as a phosphodiesterase-4 (PDE4) inhibitor, which is significant in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . PDE4 inhibitors are known to enhance intracellular cAMP levels, leading to reduced inflammation.

2. Insecticidal Activity

Recent studies have indicated that derivatives of methyl benzoate compounds exhibit insecticidal properties. For instance, methyl benzoate has shown effectiveness against various pests, including the two-spotted spider mite (Tetranychus urticae), with significant reductions in egg hatch rates and adult mortality . The LC50 values for these compounds suggest that they may be comparable to existing commercial pesticides .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems and enzymatic pathways:

  • Inhibition of PDE4 : By inhibiting this enzyme, the compound can increase cAMP levels, leading to anti-inflammatory effects.
  • Neurotransmitter Interaction : Some studies suggest that similar compounds may interact with cholinergic systems, potentially affecting neuronal signaling .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
PDE4 InhibitionInflammatory diseasesReduced inflammation
InsecticidalTetranychus urticaeEgg hatch reduction; adult mortality
NeurotoxicityRat modelsReduced cholinesterase activity

Case Study: PDE4 Inhibition

A study conducted on various PDE4 inhibitors included this compound as a candidate for further development. The compound demonstrated significant inhibition of PDE4 activity in vitro, leading to decreased pro-inflammatory cytokine release in cell cultures .

Case Study: Insecticidal Efficacy

In laboratory bioassays, methyl benzoate derivatives exhibited high larvicidal activity against Aedes albopictus and Culex pipiens, with LC50 values indicating potent toxicity compared to conventional insecticides . This suggests potential applications in pest control.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)-3-[(propan-2-ylamino)methyl]benzoate

InChI

InChI=1S/C16H23NO3/c1-11(2)17-9-14-8-13(16(18)19-3)6-7-15(14)20-10-12-4-5-12/h6-8,11-12,17H,4-5,9-10H2,1-3H3

InChI Key

XKKOKVHMEHHZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2

Origin of Product

United States

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